4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
4-((Tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a furo[3,2-b]pyrrole moiety
Mechanism of Action
Target of Action
Pyrrole and tetrahydrofuran derivatives have been found in many bioactive compounds, suggesting they may interact with a variety of biological targets . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some pyrrole derivatives have been found to inhibit certain enzymes or bind to receptors, altering their function .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Many bioactive compounds work by affecting signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrrole and tetrahydrofuran derivatives, like other organic compounds, would be expected to be metabolized by the liver and excreted in the urine or feces .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the type of cells it affects. Some potential effects could include altered cell signaling, changes in gene expression, or cell death .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound might be more or less active in different parts of the body due to variations in pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydrofuran ring followed by the formation of the furo[3,2-b]pyrrole core. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives of the original compound.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It may serve as a precursor for the development of new drugs.
Industry: Its unique properties may be utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
4-(Tetrahydrofuran-2-yl)benzoic acid
4-(Tetrahydrofuran-2-yl)butan-1-ol
4-(Tetrahydrofuran-2-yl)oxy)butan-1-ol
Uniqueness: 4-((Tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid stands out due to its unique structural features, which include both a tetrahydrofuran ring and a furo[3,2-b]pyrrole moiety. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(oxolan-2-ylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-12(15)10-6-11-9(3-5-17-11)13(10)7-8-2-1-4-16-8/h3,5-6,8H,1-2,4,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSIDLMBBOAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C2C(=O)O)OC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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